molecular formula C10H9NS2 B11994087 3-Prop-2-enyl-1,3-benzothiazole-2-thione CAS No. 42477-57-6

3-Prop-2-enyl-1,3-benzothiazole-2-thione

Cat. No.: B11994087
CAS No.: 42477-57-6
M. Wt: 207.3 g/mol
InChI Key: MQEGGYFWBHVHGB-UHFFFAOYSA-N
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Description

3-Prop-2-enyl-1,3-benzothiazole-2-thione is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a prop-2-enyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-enyl-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-enyl-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

3-Prop-2-enyl-1,3-benzothiazole-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of rubber accelerators and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 3-Prop-2-enyl-1,3-benzothiazole-2-thione varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It inhibits specific enzymes involved in cell division, thereby preventing cancer cell proliferation.

    Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 3-Prop-2-enyl-1,3-benzothiazole-2-thione, known for its use in rubber vulcanization.

    Benzothiazole: The parent compound, widely used in the synthesis of dyes, pharmaceuticals, and rubber chemicals.

    2-Substituted Benzothiazoles: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and imparts specific biological activities not observed in other benzothiazole derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

42477-57-6

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

3-prop-2-enyl-1,3-benzothiazole-2-thione

InChI

InChI=1S/C10H9NS2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2

InChI Key

MQEGGYFWBHVHGB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2SC1=S

Origin of Product

United States

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